molecular formula C12H18ClN3O4S B2452209 N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide CAS No. 1795436-58-6

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide

Cat. No. B2452209
CAS RN: 1795436-58-6
M. Wt: 335.8
InChI Key: YBUCVTNLIOKPPM-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide, also known as N-Acyl-N'-arylcyclohexane-1,2-diamines, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide involves the inhibition of carbonic anhydrase enzymes, which are responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. By inhibiting the activity of these enzymes, this compound reduces the production of bicarbonate ions, which in turn reduces the production of aqueous humor in the eye and the acidification of tumor microenvironments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide include the reduction of intraocular pressure in glaucoma patients, the modulation of GABA receptors in epilepsy patients, and the inhibition of tumor cell growth in cancer patients. This compound has also been found to have anti-inflammatory properties and to inhibit the activity of other enzymes such as urease and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide in lab experiments include its high potency, selectivity, and specificity for carbonic anhydrase enzymes. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide. One potential direction is the modification of the chemical structure of this compound to improve its solubility and bioavailability. Another direction is the exploration of its potential therapeutic applications in other diseases such as osteoporosis and Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anticonvulsant and anti-tumor effects.

Synthesis Methods

The synthesis of N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with N-cyclopentyl-1,2-diaminoethane in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, this compound has been shown to reduce intraocular pressure by inhibiting the activity of carbonic anhydrase enzymes in the eye. In epilepsy, it has been found to have anticonvulsant properties by modulating the activity of GABA receptors. In cancer, it has been shown to inhibit the growth of tumor cells by inducing apoptosis.

properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c13-9-12(7-1-2-8-12)14-20(18,19)11-5-3-10(4-6-11)15(16)17/h3-6,14H,1-2,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLVOAHGCNPEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide

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